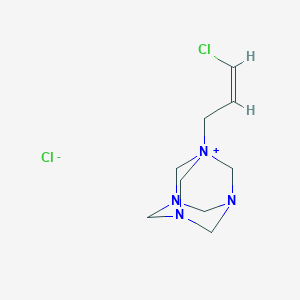

cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

Overview

Description

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a cream-colored powder. (NTP, 1992)

Quaternium-15 is a quaternary ammonium salt used as a surfactant and preservative in many products including cosmetics. It is an anti-microbial agent by virtue of being a formaldehyde releaser, however this can also cause contact dermatitis, a symptom of an allergic reaction, especially in those with sensitive skin. In 2005, Quaternium-15 was named in the top 15 most frequently positive allergens identified in patch tests by the North American Contact Dermatitis Group (NACDG). Sensitivity to Quaternium-15 may be identified with a clinical patch test.

Mechanism of Action

Target of Action

The primary target of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride, also known as Quaternium-15 cis-form, is the ClC-1 chloride channel . This channel facilitates the rapid passage of chloride ions across cellular membranes, thereby orchestrating skeletal muscle excitability . Malfunction of ClC-1 is associated with myotonia congenita, a disease impairing muscle relaxation .

Mode of Action

This interaction could potentially alter the chloride conductance, affecting skeletal muscle function .

Biochemical Pathways

Given its target, it can be inferred that the compound may affect thechloride ion transport pathways . These pathways are crucial for maintaining the electrical potential across the cell membrane and for regulating the cell volume .

Result of Action

Given its target, it can be inferred that the compound may alter the function of the clc-1 chloride channel, potentially affecting skeletal muscle excitability .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its slow release of formaldehyde. Formaldehyde is a potent antimicrobial agent that can bind to various biomolecules, inhibiting enzyme activity and causing changes in gene expression. This leads to disruption of essential cellular processes and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can change over time. It is stable under normal conditions, but it slowly releases formaldehyde, which can lead to progressive effects on cellular function. Long-term studies have shown that it can have lasting antimicrobial effects .

Dosage Effects in Animal Models

The effects of 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can vary with dosage in animal models. Lower doses may have mild antimicrobial effects, while higher doses can lead to significant disruption of cellular function and even toxicity. Specific dosage thresholds and adverse effects can vary depending on the specific animal model and experimental conditions .

Metabolic Pathways

The metabolic pathways involving 1-((Z)-3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride are not well understood. It is known to slowly release formaldehyde, which can interact with various enzymes and cofactors. This could potentially affect metabolic flux or metabolite levels, although specific details are not well known .

Biological Activity

Cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, commonly referred to as cis CTAC, is a quaternary ammonium compound with significant applications in various fields, particularly in the preservation of industrial products. This article delves into the biological activity of cis CTAC, exploring its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for cis CTAC is , with a molecular weight of 227.69 g/mol. The compound is characterized by its quaternary ammonium structure, which contributes to its antimicrobial properties. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ClN₄ |

| Molecular Weight | 227.69 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water |

| pH (1% solution) | 5-7 |

Antimicrobial Properties

Cis CTAC exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death. A study highlighted its efficacy against various pathogens, demonstrating minimum inhibitory concentrations (MICs) that indicate strong antimicrobial properties.

Table: Antimicrobial Efficacy of Cis CTAC

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 8 |

| Candida albicans | 16 |

Toxicological Profile

While cis CTAC is effective as an antimicrobial agent, it also poses certain risks. Toxicological assessments have shown that exposure can lead to skin irritation and sensitization in some individuals. The U.S. Environmental Protection Agency (EPA) has classified it as having potential reproductive toxicity and environmental hazards.

Case Studies

- Industrial Applications : In a study involving oil recovery processes, cis CTAC was utilized as a preservative in drilling fluids. The results indicated that it effectively inhibited microbial growth without adversely affecting the fluid's properties.

- Cosmetic Formulations : Research on the use of cis CTAC in cosmetic products revealed its effectiveness as a preservative against microbial contamination while noting the importance of monitoring for possible allergic reactions among consumers.

- Environmental Impact : A comprehensive assessment by the EPA evaluated the environmental risks associated with cis CTAC usage in industrial applications. The findings suggested that while the compound is effective as a biocide, measures should be taken to mitigate its release into aquatic environments due to potential chronic toxicity to aquatic organisms.

Regulatory Status

Cis CTAC is registered under various regulatory frameworks due to its widespread use in industrial applications. The EPA has determined that products containing cis CTAC can be reregistered under specific guidelines ensuring safety for human health and the environment.

Properties

IUPAC Name |

1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-ODZAUARKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035748 | |

| Record name | Chloroallyl methenamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid with a mild amine odor; [Merck Index] Off-white powder; [Dow Chemical MSDS] | |

| Record name | cis-Quaternium-15 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51229-78-8, 4080-31-3 | |

| Record name | cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51229-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroallyl methenamine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051229788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dowicil 200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroallyl methenamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-15 CIS-FORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIT014L4RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.